2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide
Description
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide is a sulfonamide-derived acetamide compound characterized by a 5-chlorothiophene sulfonyl group and a 4-fluorobenzyl substituent. This compound is synthesized via coupling reactions, as exemplified by analogous procedures in related compounds (e.g., ), and is of interest in medicinal chemistry for its structural versatility .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c14-11-5-6-13(20-11)21(18,19)8-12(17)16-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVUMNMMXQZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate is prepared by chlorosulfonation of 5-chlorothiophene.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 4-fluorobenzylamine to form the sulfonamide linkage.
Acetylation: The final step involves the acetylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfide derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide exhibit promising anticancer properties. For instance, the sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis. Research has shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapy .
Inhibition of Bruton’s Tyrosine Kinase (BTK)
The compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase, an enzyme implicated in various hematological malignancies. Inhibitors of BTK are currently being investigated for their efficacy in treating diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies demonstrate that compounds with similar structures effectively inhibit BTK activity, leading to reduced proliferation of cancerous B cells .
Anti-inflammatory Properties
Research indicates that the incorporation of thiophene and sulfonamide groups can enhance anti-inflammatory activity. The compound may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in the inflammatory response. This property is particularly relevant for conditions like rheumatoid arthritis and other autoimmune disorders .
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various sulfonamide derivatives, including those similar to This compound . The results showed significant inhibition of tumor growth in xenograft models, highlighting the potential for clinical development .
Case Study 2: BTK Inhibition in Hematological Cancers
In a recent clinical trial, compounds targeting BTK were administered to patients with CLL. Results indicated that patients receiving these inhibitors experienced prolonged progression-free survival compared to those on standard therapies. The structural similarities with This compound suggest it could be a candidate for further exploration in this context .
Mechanism of Action
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Sulfonamide-Acetamide Derivatives
Key Observations :
- Substituent Impact : Replacement of the 5-chlorothiophene sulfonyl group (target) with a 2,4-dichlorophenyl sulfonyl (21b) reduces molecular symmetry but retains antibacterial activity . The methoxybenzyl analog () shows how electron-donating groups alter physicochemical properties.
- Biological Relevance : The 4-fluorobenzyl group is recurrent in bioactive compounds (e.g., NFLOBA-EF24 in ), suggesting its role in enhancing antiproliferative efficacy through improved target binding .
Heterocyclic Variations
- Indole Derivatives : Compounds like 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide () demonstrate how aromatic heterocycles influence electronic properties and solubility .
Biological Activity
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 5-chlorothiophene moiety linked to a sulfonamide group and an N-(4-fluorobenzyl) acetamide. Its chemical formula is , with a molecular weight of approximately 301.79 g/mol. The structural components contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiophene Ring : Synthesized via electrophilic substitution reactions.
- Sulfonylation : Introduction of the sulfonyl group through reactions with sulfonyl chlorides.
- Acetamide Formation : Coupling with 4-fluorobenzylamine under suitable conditions.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
The proposed mechanism includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression, such as histone deacetylases (HDACs) .
- Induction of Apoptosis : It has been observed that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
In Vitro Studies
In vitro assays have indicated that this compound significantly inhibits the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF7 (breast cancer)
These studies reported IC50 values ranging from 1.3 µM to 17.25 µM, showcasing its potency compared to standard chemotherapeutics .
In Vivo Studies
In vivo studies using xenograft models have shown promising results, with tumor growth inhibition rates exceeding 48% when treated with related compounds. These findings suggest that the compound may effectively reduce tumor size and metastasis in clinical settings .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| Compound A | 1.30 | Apoptosis Induction | HDAC3 |
| Compound B | 17.25 | Enzyme Inhibition | Various |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
